Pazopanib Hydrochloride

Oncology Renal Cell Carcinoma Tyrosine Kinase Inhibitors

Pazopanib Hydrochloride (CAS 635702-64-6) is a BCS Class II multi-targeted TKI for research use. Its low solubility (~0.043 mg/mL) and variable bioavailability (14-39%) define a key challenge for formulation scientists developing advanced delivery systems. • Distinct safety & QoL advantage over sunitinib (COMPARZ)-ideal for patient-reported outcome studies • Benchmark for lipid-based & amorphous solid dispersion formulations (2.5× AUC enhancement) • Supported by UK NICE cost-effectiveness data for HTA applications • Ambient shipping; full CoA provided

Molecular Formula C21H24ClN7O2S
Molecular Weight 474.0 g/mol
CAS No. 635702-64-6
Cat. No. B000515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazopanib Hydrochloride
CAS635702-64-6
SynonymsGW 780604
GW 786034B
GW-780604
GW-786034B
GW780604
GW786034B
pazopanib
Votrient
Molecular FormulaC21H24ClN7O2S
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.Cl
InChIInChI=1S/C21H23N7O2S.ClH/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H
InChIKeyMQHIQUBXFFAOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pazopanib Hydrochloride Overview and Properties


Pazopanib Hydrochloride (CAS: 635702-64-6) is a second-generation, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), and stem cell factor receptor (c-KIT) [1]. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility (approximately 0.043 mg/mL) and variable oral bioavailability (14–39%), which are critical considerations for both clinical use and research formulation development [2].

Multi-targeted VEGFR/PDGFR/c-KIT pathway inhibitor for angiogenesis and tumor model studies
BCS Class II compound; low solubility and variable bioavailability present formulation research opportunities
Supports cell-based and in vivo model research; not for human or veterinary clinical use

Pazopanib Hydrochloride Uniqueness Among VEGFR-TKIs


While several VEGFR-TKIs (e.g., sunitinib, sorafenib, axitinib, tivozanib) are approved for renal cell carcinoma (RCC) and share overlapping kinase inhibition profiles, they are not interchangeable due to substantial differences in their safety profiles, patient tolerability, health-related quality of life (HRQoL) outcomes, and pharmacoeconomic value [1]. For instance, in the pivotal Phase III COMPARZ head-to-head trial, pazopanib and sunitinib demonstrated non-inferior efficacy in progression-free survival (PFS) but exhibited markedly divergent adverse event (AE) profiles and patient-reported quality of life (QoL) scores [1]. Similarly, indirect treatment comparisons and network meta-analyses reveal that while axitinib may offer superior PFS in second-line settings, pazopanib provides a distinct safety and tolerability advantage that is crucial for long-term treatment adherence and patient selection [2].

Attribute
Pazopanib HCl
Other VEGFR-TKIs
Tolerability endpoint profile
Distinct from sunitinib and cabozantinib in trial contexts
Differing fatigue and AE profiles may shift model tolerability interpretation
Patient-reported outcome endpoints
Higher preference scores in cross-over trial context
Other TKIs show lower preference; endpoint may not transfer
Pharmacoeconomic model context
Dominant cost-utility vs. sunitinib/tivozanib in UK NHS model
Cost-effectiveness profile may not be assumed for alternatives

Pazopanib Hydrochloride Quantitative Comparisons


First-Line Efficacy vs. Sunitinib (COMPARZ)

In the Phase III COMPARZ trial, a randomized, open-label, non-inferiority study of 1,110 patients with metastatic clear-cell RCC, pazopanib demonstrated non-inferior progression-free survival (PFS) compared to sunitinib, with a hazard ratio of 1.047 [95% CI, 0.898 to 1.220] [1]. This establishes pazopanib as an equally effective alternative in terms of anti-tumor activity.

PFS Non‑inferiority vs. Sunitinib
Head‑to‑head
HR 1.047 (95% CI 0.898–1.220)
Median PFS 8.4 vs. 9.5 mo
Supports PFS endpoint equivalence review
COMPARZ Phase III; first‑line mRCC (N=1,110)
Oncology Renal Cell Carcinoma Tyrosine Kinase Inhibitors

Patient Preference vs. Sunitinib (PISCES)

The randomized, double-blind, cross-over PISCES trial (N=169) directly assessed patient preference between pazopanib and sunitinib. A significant majority of patients (70%) preferred pazopanib over sunitinib (22%), with 8% expressing no preference (p<0.001) [1]. This preference was primarily driven by a lower incidence and severity of fatigue, changes in taste, and hand-foot syndrome with pazopanib.

Patient Preference
Head‑to‑head
Pazopanib 70% Sunitinib 22% OR 3.2 (p<0.001)
Supports patient‑reported outcome endpoint context
PISCES cross‑over trial; mRCC patients
Patient-Reported Outcomes Health-Related Quality of Life Treatment Tolerability

Grade 3/4 Fatigue Across TKIs (Network Meta-Analysis)

A systematic review and network meta-analysis of first-line TKI monotherapies in mRCC (13 RCTs) found that pazopanib was associated with a significantly lower incidence of Grade 3/4 fatigue (2%) compared to sunitinib (11%) and cabozantinib (6%) [1]. This data positions pazopanib favorably among VEGFR-TKIs for minimizing severe fatigue, a common and debilitating adverse event.

Grade 3/4 Fatigue Incidence
Cross‑study comparable
Pazopanib 2% vs. Sunitinib 11% vs. Cabozantinib 6%
Supports tolerability endpoint context
Network meta‑analysis of 13 RCTs; first‑line mRCC
Drug Safety Adverse Events Network Meta-Analysis

Cost-Effectiveness vs. Sunitinib, Tivozanib (UK NHS)

A cost-effectiveness analysis from the UK National Health Service perspective demonstrated that pazopanib was the dominant strategy compared to both sunitinib and tivozanib for first-line treatment of mRCC. Pazopanib was associated with lower total costs and higher quality-adjusted life years (QALYs) than both comparators [1].

Cost‑Effectiveness (UK NHS)
Modeling context
Dominant: £69,861 / 1.901 QALY
Sunitinib £71,398 / 1.835 QALY
Supports pharmacoeconomic model review
Partitioned‑survival model; 10‑year horizon
Pharmacoeconomics Cost-Effectiveness Analysis Health Technology Assessment

Real-World Survival vs. Sunitinib in nccRCC

In a multicenter retrospective cohort study of patients with advanced non-clear cell RCC (non-ccRCC) receiving first-line TKI therapy, pazopanib and sunitinib demonstrated similar progression-free survival (PFS) and objective response rates (ORR). However, a numerical trend toward improved overall survival (OS) was observed with pazopanib [1].

Real‑World Overall Survival
Context‑dependent
Pazopanib 56.6 mo Sunitinib 50.3 mo p=0.684
Supports OS endpoint context in non‑ccRCC models
Retrospective cohort (N=39); difference not significant
Real-World Evidence Non-Clear Cell RCC Overall Survival

Bioavailability Enhancement via Lipophilic Salt

Research into novel formulations of pazopanib hydrochloride (PAZ) has demonstrated that a lipophilic salt (PAZ-docusate, PAZ-DOC) in a lipid-based formulation can increase oral drug exposure 2.5-fold compared to the commercial formulation Votrient® [1]. This highlights the potential for significant improvements in the drug's inherently low and variable oral bioavailability.

Oral Bioavailability (AUC)
Reported
PAZ‑DOC LbF: 2.5‑fold AUC increase vs. Votrient®
Supports formulation‑exposure review
In vivo rat PK study; lipid‑based formulation
Drug Formulation Bioavailability Enhancement Lipid-Based Formulations

Pazopanib Hydrochloride Application Scenarios


Benchmark for Novel VEGFR-TKIs

Given its well-characterized, non-inferior efficacy and distinct safety profile established in the COMPARZ trial [1], pazopanib hydrochloride serves as an ideal reference standard in preclinical and clinical studies evaluating next-generation VEGFR-TKIs or combination therapies for RCC. Its specific QoL advantages [2] make it particularly useful in studies where patient-reported outcomes are a primary endpoint.

Formulation Science and Generic Development

Pazopanib hydrochloride's classification as a BCS Class II drug with low solubility and variable bioavailability [1] presents a well-defined challenge for formulation scientists. It is a prime candidate for the development and evaluation of advanced drug delivery systems (e.g., lipid-based formulations, amorphous solid dispersions, co-amorphous systems [2]) aimed at enhancing oral absorption. The validated in vivo enhancement models (e.g., 2.5-fold AUC increase with lipophilic salt [3]) provide a direct benchmark for new formulation success.

Pharmacoeconomic and Outcomes Research

The robust cost-effectiveness data demonstrating pazopanib's dominance over sunitinib and tivozanib in a UK healthcare setting [1] positions it as a key comparator in health technology assessments (HTAs) and budget impact models. It is an essential reference for studies evaluating the economic value of new oncology therapies in RCC and potentially other VEGFR-driven malignancies.

Real-World Evidence in Rare RCC Subtypes

For researchers investigating rare and heterogeneous diseases like non-clear cell RCC, where randomized trials are scarce, pazopanib provides a valuable real-world comparator. Existing RWE [1] establishes a baseline for PFS and OS against which novel agents or treatment strategies can be measured in retrospective or prospective observational studies.

Application
Selection Property
Validation Focus
VEGFR‑TKI comparator research
Pathway inhibition profile
PFS endpoint benchmark in RCC models
Formulation research (BCS II)
Solubility/bioavailability context
Bioavailability enhancement models
Pharmacoeconomic modeling research
Cost‑utility model endpoints
Cost‑effectiveness model replication
Observational research in non‑ccRCC
Real‑world endpoint context
OS/PFS endpoint comparison in non‑ccRCC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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